molecular formula C16H11ClFN3OS2 B11684636 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11684636
M. Wt: 379.9 g/mol
InChI Key: NPZMTZPNSNQUHC-UFWORHAWSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole with a suitable thiol reagent.

    Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the sulfanyl-substituted benzothiazole with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 2-chloro-6-fluorobenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be explored for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

In medicinal chemistry, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If explored for its antimicrobial properties, it could disrupt cell wall synthesis or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylthio)acetohydrazide
  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide

Uniqueness

The presence of the 2-chloro-6-fluorophenyl group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique in its class.

Properties

Molecular Formula

C16H11ClFN3OS2

Molecular Weight

379.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11ClFN3OS2/c17-11-4-3-5-12(18)10(11)8-19-21-15(22)9-23-16-20-13-6-1-2-7-14(13)24-16/h1-8H,9H2,(H,21,22)/b19-8+

InChI Key

NPZMTZPNSNQUHC-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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